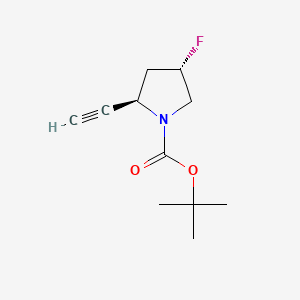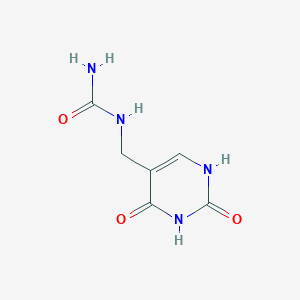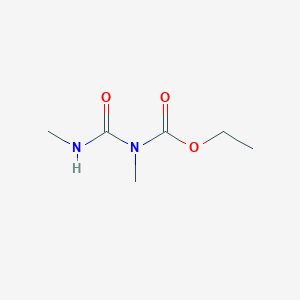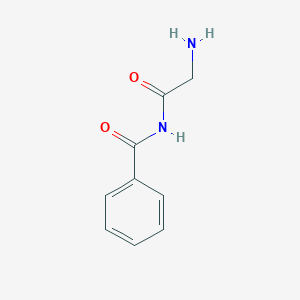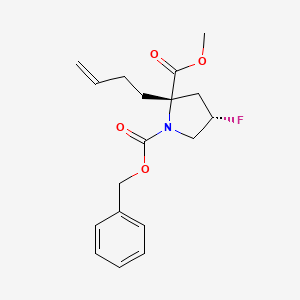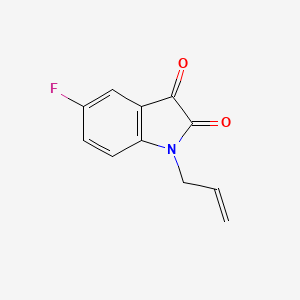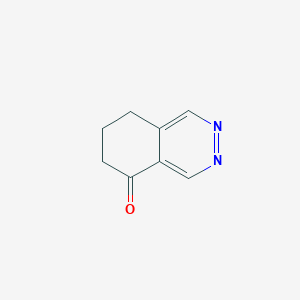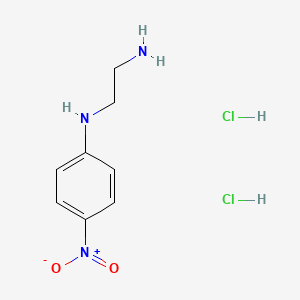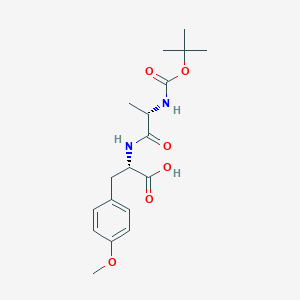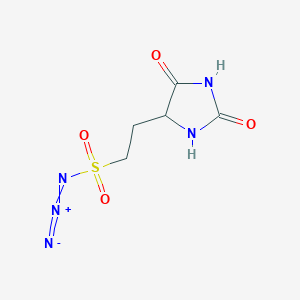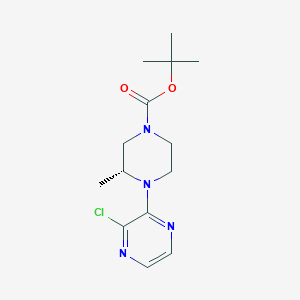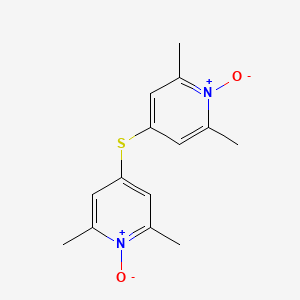
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is a chemical compound characterized by its unique structure, which includes two pyridin-1-ium rings connected by a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium typically involves the reaction of 2,6-dimethylpyridine with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxidized forms back to the original sulfanyl compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridin-1-ium rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts or conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
- 4-Methoxy-2,6-dimethyl-1-oxidopyridin-1-ium
- 4-Methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
- Dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate
Uniqueness
4-(2,6-Dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium is unique due to its sulfanyl linkage between two pyridin-1-ium rings, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in other related compounds.
特性
CAS番号 |
23429-27-8 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
4-(2,6-dimethyl-1-oxidopyridin-1-ium-4-yl)sulfanyl-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H16N2O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
InChIキー |
JSBGNVXROOEFJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=[N+]1[O-])C)SC2=CC(=[N+](C(=C2)C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


